molecular formula C19H14ClFN6OS B2597018 N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-55-3

N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2597018
CAS No.: 863458-55-3
M. Wt: 428.87
InChI Key: PTOUPCGHEIPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6OS and its molecular weight is 428.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity for Adenosine Receptors

Compounds containing 1,2,3-triazolo[4,5-d]pyrimidine structures have been investigated for their affinity towards A1 and A2A adenosine receptors. Research has shown that certain derivatives exhibit high affinity and selectivity for the A1 receptor subtype, indicating potential applications in neurological and cardiovascular disorders. Variations in the substituents attached to the triazolopyrimidine core, such as the presence of a fluorine atom or specific alkyl groups, significantly affect the compounds' receptor binding and activity (Betti et al., 1999).

Potential Antiasthma Agents

Triazolopyrimidines have also been prepared as potential antiasthma agents. The human basophil histamine release assay identified some derivatives as effective mediator release inhibitors, highlighting their potential in asthma management (Medwid et al., 1990).

Antitumor and Antimicrobial Activities

The synthesis of enaminones and their conversion into various heterocyclic compounds, including triazolopyrimidines, has been explored for antitumor and antimicrobial applications. Some derivatives have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments, as well as evaluated antimicrobial activities (Riyadh, 2011).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, structurally similar to the compound , have been synthesized and analyzed for their electronic properties, photovoltaic efficiency, and non-linear optical (NLO) activity. These studies provide insights into the compounds' potential applications in dye-sensitized solar cells (DSSCs) and other photonic devices (Mary et al., 2020).

Antimalarial Effects

Further, 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized with demonstrated antimalarial activity against Plasmodium berghei in mice, offering a promising avenue for new antimalarial therapeutics (Werbel et al., 1973).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c20-13-5-3-6-14(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-1-2-7-15(12)21/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOUPCGHEIPZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.